molecular formula C14H13NO2 B13916458 Methyl 3-(5-methylpyridin-2-yl)benzoate

Methyl 3-(5-methylpyridin-2-yl)benzoate

Cat. No.: B13916458
M. Wt: 227.26 g/mol
InChI Key: YMSBQGQAMICYQB-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylpyridin-2-yl)benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position. This compound combines the aromatic ester functionality of methyl benzoate with a heteroaromatic pyridine moiety, which confers distinct electronic and steric properties. Such structural characteristics make it a candidate for applications in pharmaceuticals, agrochemicals, or materials science, where tailored solubility, bioavailability, and reactivity are critical.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 3-(5-methylpyridin-2-yl)benzoate

InChI

InChI=1S/C14H13NO2/c1-10-6-7-13(15-9-10)11-4-3-5-12(8-11)14(16)17-2/h3-9H,1-2H3

InChI Key

YMSBQGQAMICYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methylpyridin-2-yl)benzoate typically involves the esterification of 3-(5-methylpyridin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(5-methylpyridin-2-yl)benzoic acid+methanolacid catalystMethyl 3-(5-methylpyridin-2-yl)benzoate+water\text{3-(5-methylpyridin-2-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(5-methylpyridin-2-yl)benzoic acid+methanolacid catalyst​Methyl 3-(5-methylpyridin-2-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methylpyridin-2-yl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: The major product is 3-(5-methylpyridin-2-yl)benzoic acid.

    Reduction: The major product is 3-(5-methylpyridin-2-yl)benzyl alcohol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Methyl 3-(5-methylpyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Benzoate Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituent Effects Predicted Solubility (Water)
Methyl benzoate C₈H₈O₂ 136.15 Simple alkyl ester Moderate (1.7 g/L at 20°C)
Methyl 3-(5-methylpyridin-2-yl)benzoate C₁₄H₁₃NO₂ 227.26 Pyridine ring (electron-deficient), methyl substitution Low (<0.1 g/L)
Methyl 3-(5-fluoropyridin-2-yl)benzoate hydrochloride C₁₃H₁₀FNO₂·HCl 283.69 Fluorine (electron-withdrawing), salt form High (salt-enhanced solubility)

Key Observations :

  • The pyridine ring introduces significant polarity but reduces water solubility compared to methyl benzoate due to hydrophobic interactions and reduced hydrogen-bonding capacity .
  • The methyl substituent on the pyridine ring increases lipophilicity compared to fluorine, as seen in the fluoropyridinyl analog .

Key Observations :

  • The pyridine moiety may enhance biological activity by enabling target binding (e.g., enzyme active sites), as seen in fluorinated analogs used in kinase inhibitors .
  • Acute toxicity is likely higher in pyridine-containing derivatives due to increased bioavailability and metabolic interactions .

Crystallographic and Stability Data

Structural studies using programs like SHELXL () are critical for resolving the crystal structures of such compounds. While data on this compound are lacking, its fluorinated analog’s hydrochloride salt exhibits a well-defined crystal lattice, stabilizing the molecule for storage and formulation .

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